molecular formula C11H15BN2O4 B2772336 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2227082-58-6

2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2772336
CAS No.: 2227082-58-6
M. Wt: 250.06
InChI Key: FTUDYNVKBCWBRQ-UHFFFAOYSA-N
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Description

2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is a derivative of boronic acid and is characterized by the presence of a nitro group attached to the pyridine ring, along with a pinacol ester moiety. It is commonly used as a building block in organic synthesis and has shown potential in various chemical reactions and applications.

Scientific Research Applications

2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The Suzuki–Miyaura coupling reaction, which is often used in the synthesis of boronic acid pinacol esters, involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .

Future Directions

The future directions of research on boronic acid pinacol esters like “(2-Nitropyridin-3-yl)boronic acid pinacol ester” could involve the development of new synthesis methods and reactions . For example, the development of catalytic protodeboronation of alkyl boronic esters using a radical approach has been reported . This method allows for the formal anti-Markovnikov hydromethylation of alkenes, a valuable but previously unknown transformation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-nitropyridine with boronic acid derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-nitropyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The boronic ester can be converted to other functional groups through reduction reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-aminopyridine derivatives, while oxidation can lead to the formation of pyridine N-oxides.

Comparison with Similar Compounds

Similar Compounds

  • (2-Nitrophenyl)boronic acid pinacol ester
  • (3-Nitropyridin-4-yl)boronic acid pinacol ester
  • (4-Nitropyridin-2-yl)boronic acid pinacol ester

Uniqueness

2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-5-7-13-9(8)14(15)16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUDYNVKBCWBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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